1-Benzyl-3-(2-iodoethyl)piperidine
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Overview
Description
1-Benzyl-3-(2-iodoethyl)piperidine is a chemical compound belonging to the piperidine class. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with a benzyl group and an iodoethyl group, making it a versatile intermediate in organic synthesis and drug development.
Preparation Methods
The synthesis of 1-Benzyl-3-(2-iodoethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of 1-benzylpiperidine with 2-iodoethanol under basic conditions. The reaction proceeds as follows:
Step 1: Preparation of 1-benzylpiperidine by reacting benzylamine with piperidine.
Step 2: Alkylation of 1-benzylpiperidine with 2-iodoethanol in the presence of a base such as potassium carbonate or sodium hydride.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Benzyl-3-(2-iodoethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., boronic acids).
Scientific Research Applications
1-Benzyl-3-(2-iodoethyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-iodoethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the iodoethyl group can participate in halogen bonding, influencing the compound’s pharmacokinetics and pharmacodynamics. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1-Benzyl-3-(2-iodoethyl)piperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the iodoethyl group, resulting in different reactivity and biological activity.
3-(2-Iodoethyl)piperidine: Lacks the benzyl group, affecting its binding properties and applications.
1-Benzyl-4-(2-iodoethyl)piperidine: Substitution at the 4-position instead of the 3-position, leading to variations in chemical behavior and biological effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H20IN |
---|---|
Molecular Weight |
329.22 g/mol |
IUPAC Name |
1-benzyl-3-(2-iodoethyl)piperidine |
InChI |
InChI=1S/C14H20IN/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
RNIMNOICOIJCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCI |
Origin of Product |
United States |
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